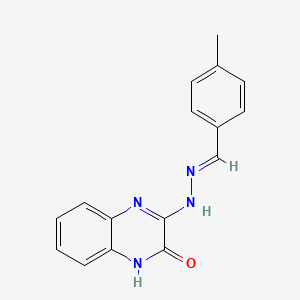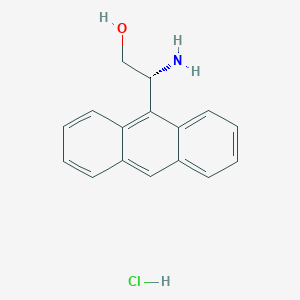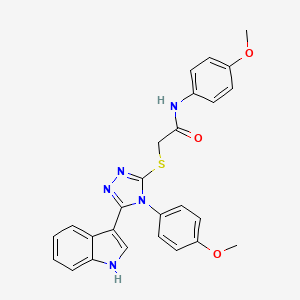
(E)-3-(2-(4-Methylbenzylidene)hydrazinyl)quinoxalin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(2-(4-Methylbenzylidene)hydrazinyl)quinoxalin-2(1H)-one is a useful research compound. Its molecular formula is C16H14N4O and its molecular weight is 278.315. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
DNA Binding and Crystal Structure
- Research has demonstrated that certain derivatives of quinoxalin-2(1H)-one, similar to the compound , have been synthesized and studied for their DNA binding capabilities. A study by (Sukanya, Reddy, & Bhargavi, 2020) on 3-(2-(2-hydroxybenzylidene)hydrazinyl)quinoxalin-2(1H)-one, a structurally related compound, showed it could bind with DNA, suggesting potential applications in understanding DNA interactions and perhaps in drug design.
Pharmacological Properties
- Quinoxalin-2(1H)-one derivatives have been explored for various pharmacological properties. For example, (Skotnicki, Fuente, Cañete, & Bobrowski, 2016) studied the kinetics and spectral characteristics of these compounds, suggesting their potential in treatments for different diseases. This research could imply a broader scope for the use of (E)-3-(2-(4-Methylbenzylidene)hydrazinyl)quinoxalin-2(1H)-one in medical applications.
Antimicrobial Activity
- Some studies have demonstrated the antimicrobial potential of quinoxalin-2(1H)-one derivatives. For instance, (Shaaban, Khalil, Ahmed, & Lamie, 2009) explored the synthesis and antibacterial activity of novel quinoxalinone derivatives. This highlights the possibility of this compound having similar antimicrobial properties.
Antitubercular Activity
- The potential for antitubercular activity in these compounds is also being researched. For example, (Potadar & Kotnal, 2020) designed and synthesized derivatives of quinoxalin-2(1H)-one to evaluate their anti-tuberculosis (TB) activity. This suggests that this compound could potentially be explored for TB treatment applications.
Chemical Synthesis and Structural Analysis
- The chemical synthesis and structural analysis of quinoxalin-2(1H)-one derivatives have been a subject of study as well, providing insights into their potential applications in various fields. (Banerjee et al., 2001) synthesized and analyzed different quinoxaline derivatives, emphasizing the importance of structural analysis in the development of new compounds.
Anticancer Potential
- There is ongoing research into the anticancer potential of quinoxalin-2(1H)-one derivatives. (Sukanya & Reddy, 2021) studied the interactions of these compounds with DNA and evaluated their anticancer activity, suggesting a possible application of this compound in cancer treatment.
Other Applications
- Additional research has explored various other applications, including antimicrobial, antifungal, and DNA cleavage activities. For example, (Ajani, Obafemi, Ikpo, Ogunniran, & Nwinyi, 2009) synthesized derivatives for antibacterial activity, and (Sumran et al., 2019) synthesized compounds for photoinduced DNA cleavage studies.
特性
IUPAC Name |
3-[(2E)-2-[(4-methylphenyl)methylidene]hydrazinyl]-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c1-11-6-8-12(9-7-11)10-17-20-15-16(21)19-14-5-3-2-4-13(14)18-15/h2-10H,1H3,(H,18,20)(H,19,21)/b17-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CARPROJTONAMLC-LICLKQGHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC2=NC3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC2=NC3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(4-Methylpiperazin-1-yl)methyl]phenol](/img/structure/B2727279.png)

![Ethyl 4-[4-[(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2727282.png)
![3-bromo-N-[(4-methoxyphenyl)methyl]pyridin-2-amine](/img/structure/B2727283.png)


![N,N-dimethyl-N'-(2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-yl)propane-1,3-diamine](/img/structure/B2727287.png)
![1-[(3,5-dimethylbenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2727290.png)
![2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2727293.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-[(2-methoxyphenyl)methyl]ethanediamide](/img/structure/B2727295.png)
![2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2727296.png)

![Methyl 3-fluoro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B2727301.png)
